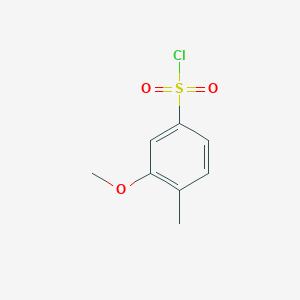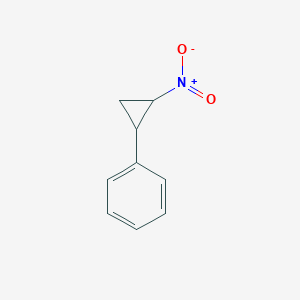
3-Methoxy-4-methylbenzene-1-sulfonyl chloride
Übersicht
Beschreibung
3-Methoxy-4-methylbenzene-1-sulfonyl chloride is a derivative of toluene and contains a sulfonyl chloride (−SO 2 Cl) functional group .
Synthesis Analysis
A two-step mechanism has been proposed for the synthesis of this compound. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . It may be used to synthesize 3- (4-phenylpiperazin-1yl) sulfonyls and N - (1- (4-methoxybenzyl)-3-cyclopropyl-1 H pyrazol-5-yl)-3-methoxybenzenesulfonamide .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions of this compound involve the formation of sigma bonds with the benzene ring, generating a positively charged benzenonium intermediate . It is also involved in the synthesis of 3- (4-phenylpiperazin-1yl) sulfonyls and N - (1- (4-methoxybenzyl)-3-cyclopropyl-1 H pyrazol-5-yl)-3-methoxybenzenesulfonamide .Wissenschaftliche Forschungsanwendungen
Versatile Sulfonating Agent
3-Methoxy-4-methylbenzene-1-sulfonyl chloride is recognized for its role as a versatile sulfonating agent, useful in the preparation of sulfonamides and as an N-protecting group in synthetic chemistry. Its solubility in common organic solvents like acetone, acetonitrile, and methanol, along with its availability in solid form, makes it a valuable compound in various chemical synthesis processes, despite its corrosive nature and the precautions required for its handling (Raheja & Johnson, 2001).
Alzheimer’s Disease Research
In the study of therapeutic agents for Alzheimer’s disease, This compound was used in the synthesis of new series of sulfonamides. These compounds showed promising acetylcholinesterase inhibitory activity, indicating potential for Alzheimer's disease treatment. The synthesized sulfonamides demonstrated significant biological activity in enzyme inhibitory kinetics, providing insights into the design of potent acetylcholinesterase inhibitors (Abbasi et al., 2018).
Antimicrobial Activity
Another application involves the synthesis of pyridazinyl sulfonamide derivatives, where This compound contributed to creating compounds with significant antibacterial activities. This study highlights its role in developing new antimicrobial agents, demonstrating effectiveness against common bacterial strains such as E. coli and Staphylococcus aureus (Mohamed, 2007).
Spectroscopic and Theoretical Studies
The compound has also been a subject of spectroscopic and theoretical studies, with research focusing on its molecular structure, vibrational spectroscopic properties, and theoretical insights into its chemical significance. These studies provide a deeper understanding of the sulfonyl chloride derivatives, their stability, and interactions at the molecular level, contributing to the field of chemistry and materials science (Nagarajan & Krishnakumar, 2018).
Wirkmechanismus
Target of Action
Based on its chemical structure, it’s likely to interact with proteins or enzymes that have affinity for sulfonyl chloride groups .
Mode of Action
The compound is likely to undergo electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile (3-Methoxy-4-methylbenzene-1-sulfonyl chloride) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then reacts further to form the final product .
Biochemical Pathways
Given its potential to undergo electrophilic aromatic substitution reactions, it may influence pathways involving aromatic compounds .
Pharmacokinetics
Its predicted density is 1326±006 g/cm3 and its predicted boiling point is 3090±350 °C . These properties may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
Its ability to form sigma-bonds with benzene rings suggests it could potentially modify the structure of target molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by temperature, as suggested by its predicted boiling point . Additionally, its reactivity may be influenced by the presence of other chemical species in the environment .
Safety and Hazards
3-Methoxy-4-methylbenzene-1-sulfonyl chloride is harmful to aquatic life with long-lasting effects. It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Eigenschaften
IUPAC Name |
3-methoxy-4-methylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-6-3-4-7(13(9,10)11)5-8(6)12-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANDMOOEYBNNME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate](/img/structure/B3105271.png)
![2-Oxa-6-azaspiro[3.5]nonane hemioxalate](/img/structure/B3105281.png)
![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3105287.png)

![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B3105293.png)






![Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-](/img/structure/B3105354.png)

![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)
